![molecular formula C16H11F3N4O B14112668 3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-2-{[3-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazone moiety and a quinoxalinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-{[3-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine derivatives, followed by cyclization to form the quinoxalinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process can be optimized by controlling the temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall yield and reducing production costs.
化学反応の分析
Types of Reactions
3-[(E)-2-{[3-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and hydrazine derivatives, which can be further utilized in different applications.
科学的研究の応用
3-[(E)-2-{[3-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and lipophilicity.
作用機序
The mechanism of action of 3-[(E)-2-{[3-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-[(E)-2-{[4-fluorophenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-[(E)-2-{[4-chlorophenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Uniqueness
The presence of the trifluoromethyl group in 3-[(E)-2-{[3-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one imparts unique properties such as increased stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H11F3N4O |
|---|---|
分子量 |
332.28 g/mol |
IUPAC名 |
3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24)/b20-9- |
InChIキー |
RZHVYSUQGDQTST-UKWGHVSLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC(=CC=C3)C(F)(F)F |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B14112590.png)
![(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14112609.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/structure/B14112625.png)
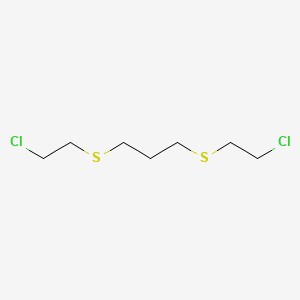
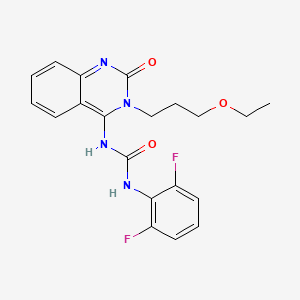
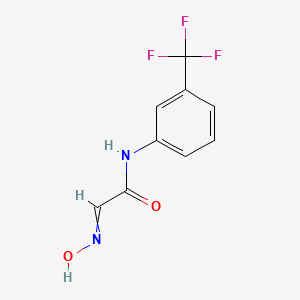
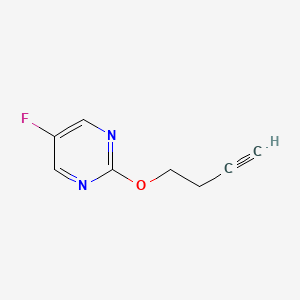
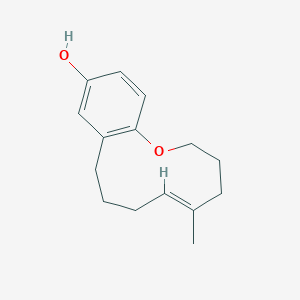
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)


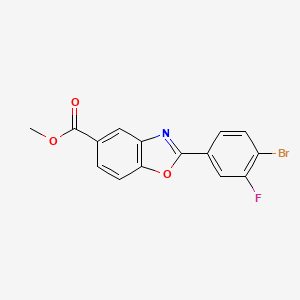
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
